molecular formula C14H14BrNO3 B8568626 2-(2-Bromo-3-hydroxy-cyclohexyl)-isoindole-1,3-dione

2-(2-Bromo-3-hydroxy-cyclohexyl)-isoindole-1,3-dione

Cat. No. B8568626
M. Wt: 324.17 g/mol
InChI Key: XZNLIPDDBVEGQR-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

2-Cyclohex-2-enyl-isoindole-1,3-dione (520 g, 2.30 mol) and N-bromosuccinimide (416 g, 2.35 mol) were mixed in a cosolvent of chloroform (3000 mL) and ethanol (120 mL) and stirred at room temperature for 16 h. When HPLC showed the starting material was consumed, the reaction mixture was concentrated to give the residue, which was diluted with hydrochloride solution (450 mL, 2.0 mol) and THF (2000 mL), and the reaction mixture was stirred at room temperature for 2 h. The reaction mixture was concentrated to give the crude product. The crude product was washed with ethanol (2 times) to give 2-(2-bromo-3-hydroxy-cyclohexyl)-isoindole-1,3-dione (400 g, 1.23 mol) as a white solid. 1H NMR (CD3OD, 400 MHz): δ ppm 7.87 (m, 4H), 4.70 (m, 1H), 4.33 (m, 1H), 3.70 (m, 1H), 2.15 (m, 2H), 1.88 (m, 2H), 1.53 (m, 2H).
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
416 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]2[C:15](=[O:16])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]2=[O:17])[CH2:6][CH2:5]CC=[CH:2]1.[Br:18]N1C(=O)CCC1=O.C(Cl)(Cl)Cl.Cl.[CH2:31]([OH:33])[CH3:32]>C1COCC1>[Br:18][CH:2]1[CH:31]([OH:33])[CH2:32][CH2:5][CH2:6][CH:1]1[N:7]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]1=[O:17]

Inputs

Step One
Name
Quantity
520 g
Type
reactant
Smiles
C1(C=CCCC1)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
416 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
3000 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
450 mL
Type
reactant
Smiles
Cl
Name
Quantity
2000 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give the residue, which
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
WASH
Type
WASH
Details
The crude product was washed with ethanol (2 times)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1C(CCCC1O)N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.23 mol
AMOUNT: MASS 400 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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